molecular formula C11H14N2O5 B2885898 2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid CAS No. 2089277-08-5

2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid

Cat. No. B2885898
CAS RN: 2089277-08-5
M. Wt: 254.242
InChI Key: JCSAPAPRHBSUSN-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2089277-08-5 . It has a molecular weight of 254.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-4-hydroxynicotinic acid . The InChI Code is 1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(9(15)16)6(14)4-5-12-8/h4-5H,1-3H3,(H,15,16)(H2,12,13,14,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.24 . It is a powder that is stored at room temperature .

Scientific Research Applications

Peptide Synthesis

The compound serves as a precursor in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines in peptide synthesis. This allows for the selective formation of peptide bonds without unwanted side reactions, which is crucial in the production of complex peptides for therapeutic use .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create intermediates for drug development. Its structure is pivotal in the synthesis of molecules with potential pharmacological activities, particularly in the development of novel anti-HIV drugs .

Chiral Separation Processes

This compound plays a role in chiral separation processes, which are essential for producing enantiomerically pure substances. Such processes are vital in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .

Material Science

In material science, derivatives of this compound can be used to synthesize novel polymers with specific properties. These polymers can have applications ranging from biodegradable materials to high-performance plastics .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is useful in creating targeted drug delivery systems and diagnostic tools .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its unique structure allows for precise calibration in analytical instruments .

Agricultural Chemistry

It can be utilized in the synthesis of agrochemicals. The compound’s chemical properties can be leveraged to create pesticides or herbicides with specific action mechanisms, contributing to more efficient crop protection strategies .

Green Chemistry

Lastly, in the field of green chemistry, this compound is involved in the development of environmentally friendly synthetic routes. Its use can minimize the generation of hazardous waste and improve the overall sustainability of chemical processes .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(9(15)16)6(14)4-5-12-8/h4-5H,1-3H3,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSAPAPRHBSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=O)C=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid

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